3beta-Tetrahydrocortisol 3,21-Diacetate 3beta-Tetrahydrocortisol 3,21-Diacetate
Brand Name: Vulcanchem
CAS No.: 6820-57-1
VCID: VC0135606
InChI: InChI=1S/C25H38O7/c1-14(26)31-13-21(29)25(30)10-8-19-18-6-5-16-11-17(32-15(2)27)7-9-23(16,3)22(18)20(28)12-24(19,25)4/h16-20,22,28,30H,5-13H2,1-4H3/t16-,17-,18+,19+,20+,22-,23+,24+,25+/m1/s1
SMILES: CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4C3(CCC(C4)OC(=O)C)C)O)C)O
Molecular Formula: C₂₅H₃₈O₇
Molecular Weight: 450.57

3beta-Tetrahydrocortisol 3,21-Diacetate

CAS No.: 6820-57-1

Cat. No.: VC0135606

Molecular Formula: C₂₅H₃₈O₇

Molecular Weight: 450.57

* For research use only. Not for human or veterinary use.

3beta-Tetrahydrocortisol 3,21-Diacetate - 6820-57-1

Specification

CAS No. 6820-57-1
Molecular Formula C₂₅H₃₈O₇
Molecular Weight 450.57
IUPAC Name [2-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-3-acetyloxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Standard InChI InChI=1S/C25H38O7/c1-14(26)31-13-21(29)25(30)10-8-19-18-6-5-16-11-17(32-15(2)27)7-9-23(16,3)22(18)20(28)12-24(19,25)4/h16-20,22,28,30H,5-13H2,1-4H3/t16-,17-,18+,19+,20+,22-,23+,24+,25+/m1/s1
SMILES CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4C3(CCC(C4)OC(=O)C)C)O)C)O

Introduction

Chemical Identity and Structural Characteristics

3beta-Tetrahydrocortisol 3,21-Diacetate is a modified steroid compound with precise structural characteristics that define its biochemical properties and research applications. Its fundamental chemical parameters are outlined in the table below:

ParameterSpecification
CAS Number6820-57-1
Molecular FormulaC25H38O7
Molecular Weight450.57 g/mol
IUPAC Name[2-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-3-acetyloxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Alternative Names3β,11β,17,21-tetrahydroxy-5β-pregnan-20-one 3,21-Diacetate

The compound features a complex cyclopentanoperhydrophenanthrene ring system characteristic of steroid hormones, with specific stereochemistry at multiple carbon positions that significantly influence its biological activity. The molecule contains two acetoxy groups (-OCOCH3) at positions 3 and 21, while maintaining hydroxyl groups at positions 11 and 17, creating a distinct biochemical profile that differs from related steroid compounds.

Structural Features and Configuration

The stereochemistry of 3beta-Tetrahydrocortisol 3,21-Diacetate is particularly important, with the beta orientation at position 3 being a defining characteristic of this compound. The steroid nucleus maintains the typical four-ring structure found in cortisol derivatives, but with modifications that alter its receptor binding properties and metabolic fate. The presence of acetate groups at specific positions creates a compound with distinct physicochemical properties compared to the parent tetrahydrocortisol molecule.

Synthesis and Preparation Methods

The synthesis of 3beta-Tetrahydrocortisol 3,21-Diacetate involves precise chemical processes to ensure selective modification of the steroid nucleus.

Acetylation Process

The primary method for synthesizing this compound involves a controlled acetylation reaction targeting the 3 and 21 positions of tetrahydrocortisol. This selective acetylation is typically achieved using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions must be carefully controlled to ensure acetylation occurs only at the desired positions while preserving the hydroxyl groups at positions 11 and 17.

Historical Synthesis Methods

Early synthetic approaches to this compound were documented by Harnik in 1963, establishing foundational methods for steroid modification that remain relevant in contemporary research settings . These pioneering techniques have been refined over decades to improve yield, purity, and stereoselectivity in the final product.

Biological Activity and Applications

3beta-Tetrahydrocortisol 3,21-Diacetate demonstrates significant biological activity relevant to various research applications.

Glucocorticoid Receptor Interactions

This compound functions as a glucocorticoid receptor agonist, capable of modulating gene expression involved in inflammatory responses. This property makes it valuable for research investigating the molecular mechanisms of glucocorticoid signaling pathways and their role in various physiological and pathological conditions.

Applications in Steroid Metabolism Research

As a cortisol derivative, 3beta-Tetrahydrocortisol 3,21-Diacetate serves as an important tool in studies examining steroid metabolism and biotransformation pathways . It allows researchers to investigate specific enzymatic reactions and metabolic conversions that occur with modified steroid structures.

Role in Proteomics Studies

The compound has applications in proteomics research, particularly for studies examining protein-steroid interactions and the impact of structural modifications on binding affinity and biological activity. These investigations contribute to understanding the broader mechanisms of hormone action at the molecular level.

Intermediate in Steroid Metabolite Synthesis

Beyond its direct research applications, 3beta-Tetrahydrocortisol 3,21-Diacetate functions as an intermediate in the synthesis of other steroid metabolites, enabling the production of structurally diverse compounds for comparative studies . This role makes it an important building block in steroid chemistry laboratories.

Pharmacokinetic Properties

The pharmacokinetic profile of 3beta-Tetrahydrocortisol 3,21-Diacetate influences its behavior in biological systems and experimental settings.

Absorption and Distribution

When introduced into biological systems, the compound demonstrates distinctive absorption and distribution patterns influenced by its lipophilicity, which is enhanced by the presence of acetate groups. This modified lipophilicity affects its membrane permeability and tissue distribution compared to non-acetylated forms.

Metabolism and Excretion

The acetate groups at positions 3 and 21 are susceptible to enzymatic hydrolysis in biological systems, potentially releasing the parent tetrahydrocortisol compound. This metabolic conversion is relevant for research examining steroid biotransformation pathways and the role of specific esterases in hormone metabolism.

Relation to Urinary Steroid Metabolites

In the context of steroid metabolism research, compounds like 3beta-Tetrahydrocortisol 3,21-Diacetate have been studied in relation to urinary metabolites of cortisol and related steroids. Tetrahydrocortisol (THF) can be detected in urine as a metabolite of cortisol, making acetylated derivatives important for comparative metabolic studies .

Analytical Methods for Detection and Quantification

Various analytical techniques can be employed to detect and quantify 3beta-Tetrahydrocortisol 3,21-Diacetate in research samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS represents a primary method for analyzing steroid compounds including 3beta-Tetrahydrocortisol 3,21-Diacetate. This technique typically involves derivatization steps to enhance volatility and detection sensitivity . In steroid metabolism studies, methoxime-trimethylsilyl (MO-TMS) ether derivatives are commonly used for GC-MS analysis.

Selected Ion Monitoring (SIM)

For quantitative analysis of steroid compounds in complex biological matrices, selected ion monitoring techniques can significantly enhance sensitivity and specificity. In the case of tetrahydrocortisol derivatives, molecular ions and characteristic fragment ions can be monitored to achieve precise quantification .

Research Applications in Steroid Metabolism Studies

3beta-Tetrahydrocortisol 3,21-Diacetate has important applications in scientific investigations of steroid metabolism.

Congenital Adrenal Hyperplasia Research

This compound has relevance to studies of congenital adrenal hyperplasia (CAH), a group of genetic disorders affecting steroid hormone production. Research examining steroid metabolite profiles in CAH patients may utilize compounds like 3beta-Tetrahydrocortisol 3,21-Diacetate as reference standards or synthetic intermediates .

Pregnancy and Steroid Metabolism

Investigations into steroid metabolism during pregnancy have examined various hydroxypregnanolones and related compounds, with tetrahydrocortisol derivatives serving as important reference compounds for analytical method development and metabolite identification .

QuantityPrice (EUR)
10 mg282.00
100 mg1,899.00

This pricing reflects the compound's specialized nature and the precision required in its synthesis .

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